molecular formula C13H19N3O2 B12997204 Rel-tert-butyl (1R,5S,6r)-6-(1H-pyrazol-3-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Rel-tert-butyl (1R,5S,6r)-6-(1H-pyrazol-3-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B12997204
M. Wt: 249.31 g/mol
InChI Key: MBGXQXDDEDXXFB-SLHIUPAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-tert-butyl (1R,5S,6r)-6-(1H-pyrazol-3-yl)-3-azabicyclo[310]hexane-3-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

The synthesis of Rel-tert-butyl (1R,5S,6r)-6-(1H-pyrazol-3-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the bicyclic core, followed by the introduction of the pyrazolyl group and the tert-butyl ester. Reaction conditions such as temperature, solvents, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Rel-tert-butyl (1R,5S,6r)-6-(1H-pyrazol-3-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazolyl group, where nucleophiles such as amines or thiols replace existing substituents.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Rel-tert-butyl (1R,5S,6r)-6-(1H-pyrazol-3-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Rel-tert-butyl (1R,5S,6r)-6-(1H-pyrazol-3-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Rel-tert-butyl (1R,5S,6r)-6-(1H-pyrazol-3-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate can be compared with other similar compounds, such as:

    tert-butyl (1R,3S)-3-hydroxycyclopentyl(methyl)carbamate: This compound has a different bicyclic core and functional groups, leading to distinct chemical and biological properties.

    tert-butyl N-[rel-(1R,3s,5S,8r)-8-hydroxy-3-bicyclo[3.2.1]octanyl]carbamate: Another structurally related compound with different applications and reactivity.

The uniqueness of Rel-tert-butyl (1R,5S,6r)-6-(1H-pyrazol-3-yl)-3-azabicyclo[31

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

tert-butyl (1R,5S)-6-(1H-pyrazol-5-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-6-8-9(7-16)11(8)10-4-5-14-15-10/h4-5,8-9,11H,6-7H2,1-3H3,(H,14,15)/t8-,9+,11?

InChI Key

MBGXQXDDEDXXFB-SLHIUPAKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2C3=CC=NN3

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2C3=CC=NN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.